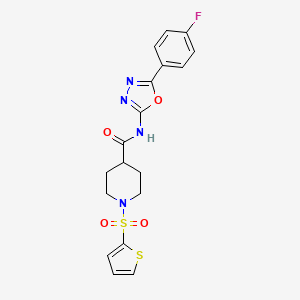

![molecular formula C19H14N2OS B2916254 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide CAS No. 391222-23-4](/img/structure/B2916254.png)

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

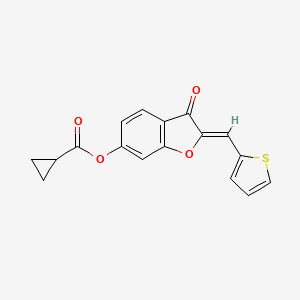

“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide” is a chemical compound with the molecular formula C22H17F2N5O3S . It is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring.

Molecular Structure Analysis

The molecular structure of this compound includes various functional groups that contribute to its unique properties. It has an average mass of 469.464 Da and a monoisotopic mass of 469.102020 Da .Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H17F2N5O3S and an average mass of 469.464 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

Antitumor Activities

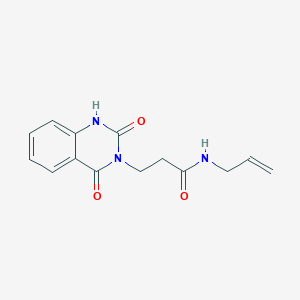

Researchers have explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar cyano-naphthamide structures. One study demonstrated the ability to synthesize diverse heterocyclic derivatives with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showcasing a versatile approach to creating compounds with potential antitumor activities. These compounds were evaluated for their antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), revealing high inhibitory effects in vitro (H. Shams et al., 2010).

Antimicrobial Properties

Another avenue of research involves the synthesis and evaluation of novel derivatives for antimicrobial applications. A study synthesized novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives, showing their antimicrobial activity. These findings highlight the potential of such compounds in developing new antimicrobial agents (M. Mahmoud et al., 2017).

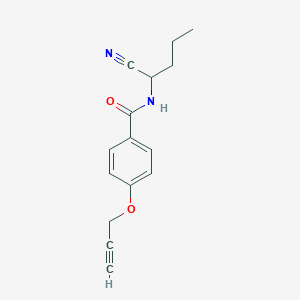

Anticoagulant Screening

The chemoselective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and their derivatives demonstrated potential anticoagulant effects. Such compounds were synthesized from cyanonaphthamides and screened for their effects in human plasma, indicating potential applications in developing anticoagulant therapies (T. Nguyen & E. Ma, 2017).

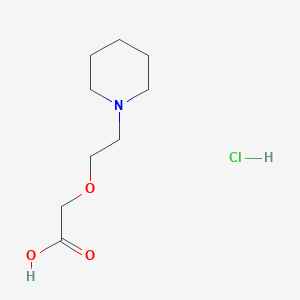

Organic Photovoltaics (OPVs)

In the field of materials science, naphthodithiophene-diketopyrrolopyrrole donor molecules, which include similar structures, have been synthesized and used in highly efficient organic photovoltaics. These studies show how modifications in molecular structure can significantly influence the efficiency of OPVs, leading to advancements in solar energy conversion technologies (S. Loser et al., 2011).

properties

IUPAC Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c20-11-16-15-6-3-7-17(15)23-19(16)21-18(22)14-9-8-12-4-1-2-5-13(12)10-14/h1-2,4-5,8-10H,3,6-7H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGJOCCCXVEBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2916177.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide](/img/structure/B2916187.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2916193.png)